molecular formula C18H16O4 B5224516 Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate

Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate

Cat. No.: B5224516
M. Wt: 296.3 g/mol
InChI Key: NIJKYIRIYQAZSZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-21-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)22-18(16)20/h3-11,15-16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJKYIRIYQAZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalyst such as piperidine. The reaction mixture is heated under reflux to facilitate the formation of the chromene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.

    Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is used in studies related to cell signaling and enzyme inhibition.

    Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate can be compared with other similar compounds, such as:

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